Cas no 886499-68-9 (6-Chloro-2-fluoro-3-methoxybenzyl alcohol)

6-Chloro-2-fluoro-3-methoxybenzyl alcohol is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its distinct substitution pattern—combining chloro, fluoro, and methoxy functional groups—offers precise reactivity for constructing complex molecular frameworks. The benzyl alcohol moiety provides a handle for further derivatization, enabling efficient transformations into esters, ethers, or aldehydes. This compound’s high purity and stability under standard conditions make it suitable for demanding synthetic routes. Its structural features are advantageous in the development of bioactive molecules, where selective functionalization is critical. Careful handling is recommended due to potential sensitivity to oxidation.
6-Chloro-2-fluoro-3-methoxybenzyl alcohol structure
886499-68-9 structure
Product Name:6-Chloro-2-fluoro-3-methoxybenzyl alcohol
CAS No:886499-68-9
MF:C8H8ClFO2
MW:190.599325180054
MDL:MFCD04115949
CID:3142779
PubChem ID:3863467
Update Time:2025-06-08

6-Chloro-2-fluoro-3-methoxybenzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • (6-Chloro-2-fluoro-3-methoxyphenyl)methanol
    • 886499-68-9
    • CS-0195377
    • MFCD04115949
    • EN300-25092836
    • 968-389-8
    • (6-chloro-2-fluoro-3-methoxy-phenyl)methanol
    • AKOS006292665
    • SB84571
    • JS-4294
    • LKB49968
    • E89766
    • 6-Chloro-2-fluoro-3-methoxybenzyl alcohol
    • MDL: MFCD04115949
    • Inchi: 1S/C8H8ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3
    • InChI Key: CZTGASKCWTWLBB-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=C1CO)F)OC

Computed Properties

  • Exact Mass: 190.0196853Da
  • Monoisotopic Mass: 190.0196853Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 29.5Ų

6-Chloro-2-fluoro-3-methoxybenzyl alcohol Pricemore >>

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